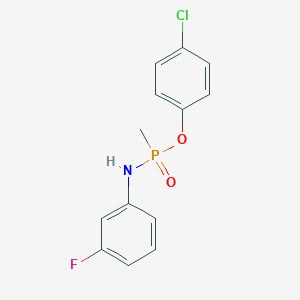

![molecular formula C16H17N3O4S B5629909 1-[(4-硝基苯基)磺酰基]-4-苯基哌嗪](/img/structure/B5629909.png)

1-[(4-硝基苯基)磺酰基]-4-苯基哌嗪

描述

Synthesis Analysis

The synthesis of sulfonamides, including 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine, involves innovative methods to achieve high yields and selectivity. A notable approach is the aminolysis of p-nitrophenylsulfonates, which has been optimized for the efficient production of sulfonamides with potent and selective biological activities. This method leverages the balanced stability-reactivity properties of p-nitrophenoxide as a leaving group, enabling the reaction with a wide variety of amines, including aniline and benzylpiperazine, to yield desired sulfonamides (Luo et al., 2006).

Molecular Structure Analysis

Structural and spectroscopic studies have been conducted on related sulfonamide compounds, providing insights into their molecular arrangements and interactions. For instance, the crystal structure of complexes involving sulfonamide groups reveals specific hydrogen bonding patterns and ion pair formations, contributing to the understanding of their stability and reactivity (Binkowska et al., 2001).

Chemical Reactions and Properties

1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine participates in various chemical reactions, showcasing its versatility. Its sulfonamide group is reactive towards different chemical agents, leading to the formation of novel compounds with potential biological activities. The compound's ability to undergo reactions like aminolysis, and its participation in the synthesis of enzyme inhibitors, highlights its chemical reactivity and utility in medicinal chemistry (Abbasi et al., 2017).

Physical Properties Analysis

The physical properties of 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine and related compounds have been studied through methods like crystallography and spectroscopy. These studies offer insights into their stability, solubility, and other physical characteristics essential for their application in various fields (Huczyński et al., 2007).

Chemical Properties Analysis

The chemical properties of sulfonamides, including their reactivity patterns, have been extensively researched. Studies on their hydrolysis mechanisms, enzymatic inhibition potentials, and interactions with biological targets provide a comprehensive understanding of their chemical behaviors and potential applications in pharmaceuticals and bioactive materials (Spillane et al., 2008).

科学研究应用

辐射缓解

1-[(4-硝基苯基)磺酰基]-4-苯基哌嗪因其在减轻辐射损害方面的潜力而受到研究,特别是在胃肠道急性辐射综合征 (ARS) 的情况下。研究表明,该化合物可以通过与 Smoothened 的跨膜结构域结合来激活 Hedgehog 信号传导。这种激活扩大了肠道干细胞 (ISC) 库,导致肠道隐窝再生增加并防止 GI-ARS。这表明其在放射事故中以及在腹部放射治疗期间降低正常组织毒性的潜在应用 (Duhachek-Muggy 等,2019).

磺酰胺的合成

该化合物已被用于开发具有磺酰胺结构的有效且选择性的腺苷 A2B 受体拮抗剂。使用对硝基苯氧基作为离去基团开发了一种新的磺酰胺形成方法。与母体磺酸盐相比,这种方法产生的磺酰胺在 A(2B) 受体上表现出显着更高的效力 (Yan 等,2006).

四吡嗪卟啉中的光学性质

该化合物还参与了四吡嗪卟啉的光学性质的合成和研究。这些推挽型化合物表现出吸收和荧光最大值显着位移,表明在光动力治疗或作为光敏材料领域的潜在应用 (Lee 等,2005).

蛋白质修饰

在蛋白质修饰的背景下,该化合物的衍生物已被用于将丹磺酰基引入肽和蛋白质中的组氨酸和酪氨酸残基。这种修饰有助于研究蛋白质结构和功能,特别是在了解特定氨基酸残基的作用方面 (Buchta & Fridkin,1985).

有机化学中的动力学研究

涉及硫酸盐酯反应的动力学研究,其中该化合物用作模型底物,提供了对酶抑制剂机制的见解。此类研究对于开发新的治疗剂至关重要 (Spillane 等,2008).

作用机制

安全和危害

未来方向

The use of “1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine” as a radiation mitigator of radiation late effects on the central nervous system warrants further investigation . It has the potential to mitigate cognitive decline in patients undergoing partial or whole brain irradiation without promoting tumor growth .

属性

IUPAC Name |

1-(4-nitrophenyl)sulfonyl-4-phenylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c20-19(21)15-6-8-16(9-7-15)24(22,23)18-12-10-17(11-13-18)14-4-2-1-3-5-14/h1-9H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODLTOYHPDBTRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[3-(4-methoxyphenyl)propanoyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5629830.png)

![2-{[5-(2,3-dimethyl-1H-indol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5629834.png)

![(3aR*,9bR*)-2-[(1-ethyl-1H-pyrazol-4-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5629849.png)

![2-propyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5629858.png)

![9-allyl-1-methyl-4-[(4-methyl-1H-imidazol-5-yl)carbonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5629881.png)

![2-[2-(dimethylamino)ethyl]-9-(1H-1,2,4-triazol-5-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5629889.png)

![N~3~-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5629896.png)

![5-{(2S)-1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-2-pyrrolidinyl}-3-(2-methoxyethyl)-1,2,4-oxadiazole](/img/structure/B5629907.png)

![4-[(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)methyl]benzoic acid](/img/structure/B5629919.png)

![8-[3-(2-methoxyphenyl)propanoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5629925.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5629927.png)